2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetonitrile
Overview
Description
This compound is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate . It has a molecular formula of C11H9NO4 and a molecular weight of 219.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(N1CCCON(C2=O)C(C3=C2C=CC=C3)=O)C(C=CC=C4)=C4C1=O
. For a more detailed analysis, you may want to refer to a chemical database or a molecular modeling software. Physical and Chemical Properties Analysis
The compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 345.7±25.0 °C . Its flash point is 162.9°C, and it has a vapor pressure of 6.04E-05mmHg at 25°C . The refractive index is 1.581 .Scientific Research Applications
Fluorescent Probing for Metal Ions
A rhodamine-azacrown derivative, closely related to the compound of interest, demonstrated selective response to Al3+ and Fe3+ ions in mixed solvent conditions and exclusively to Al3+ in acetonitrile. This behavior suggests potential applications of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile and similar compounds in the development of fluorescent probes for metal ion detection. The study provided insights into solvent-dependent binding modes, highlighting the significance of the chemical environment in determining the binding and fluorescence properties of such compounds (Fang et al., 2014).
Activation of Dioxygen
In the field of electrochemistry, the activation of dioxygen in acetonitrile solutions by manganese porphyrin films was explored. This research underscores the potential of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile derivatives in catalyzing redox reactions involving dioxygen, which is crucial for various applications, including energy conversion and storage (Gutierrez-Granados et al., 1993).
Novel Isoindolinone Synthesis
A study detailed an unexpected three-component condensation reaction involving 2-carboxybenzaldehyde, primary amines, and cyanide, leading to the formation of compounds structurally similar to 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile. This novel class of isoindolinones could be pivotal in synthesizing new pharmaceuticals and materials with enhanced properties (Opatz & Ferenc, 2004).
Dioxygen Activation for Fine Chemicals Production
Research on bio-inspired iron pentadentate complexes demonstrated the activation of dioxygen for the oxidation of organic compounds such as cyclohexene and limonene in acetonitrile. This study indicates the potential utility of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile derivatives in environmentally friendly oxidation processes, contributing to sustainable chemistry practices (Rydel-Ciszek et al., 2023).
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJYVTZIYROMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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